1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
Description
Structural Classification and Stereochemical Considerations within Tetralin Systems
The 1,2,3,4-tetrahydronaphthalene (B1681288) framework is not planar. The saturated six-membered ring typically adopts a half-chair conformation to minimize steric strain. This conformational flexibility is a key feature of the tetralin system.
For substituted tetralins, the position of the substituent dictates the stereochemical possibilities. In the case of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, the ethanol (B145695) group is attached to the C1 position of the tetralin core. This C1 carbon is a stereocenter, meaning the compound is chiral and exists as a pair of enantiomers: (R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol and (S)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.
The substituent at the C1 position can occupy one of two primary orientations: pseudo-axial or pseudo-equatorial. The energetic preference for one conformation over the other is influenced by steric interactions. The existence of these distinct stereoisomers is critical, as the biological activity of chiral molecules often resides in only one of the enantiomers. The stereoselective synthesis of specific tetralin derivatives is therefore a significant area of research, often employing chiral catalysts or starting materials to achieve high enantiomeric purity. researchgate.net
Significance of Partially Saturated Naphthalene (B1677914) Frameworks in Organic Synthesis and Medicinal Chemistry Research
The tetralin motif is considered a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The tetralin ring structure is found in a wide array of biologically active compounds and clinically used drugs. researchgate.net
Examples of the tetralin framework's importance include:
Anticancer Agents: The tetralin ring is a core component of naturally derived podophyllotoxin (B1678966) and its semisynthetic derivatives, such as the anticancer drugs etoposide (B1684455) and teniposide. nih.govnih.gov It is also present in the structure of anthracycline antibiotics like doxorubicin (B1662922) and daunorubicin, which are used in chemotherapy. nih.gov
Central Nervous System (CNS) Agents: The structure of the widely used antidepressant sertraline (B1200038) features a tetralin core. The specific stereochemistry of this scaffold is crucial for its therapeutic effect.
Other Therapeutic Areas: Tetralin derivatives have been investigated for a broad spectrum of pharmacological activities, including anti-HIV, antibacterial, anti-inflammatory, and anti-Parkinsonian effects. mdpi.com
In organic synthesis, the tetralin skeleton serves as a versatile building block. nih.gov Its functionalized derivatives are key intermediates in the construction of more complex molecules, including natural products and their analogues. nih.gov Various synthetic methodologies, such as hydrogenation of naphthalenes and intramolecular cyclizations, have been developed to access this important framework.
Overview of Research Directions Pertaining to 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
While the broader class of tetralin derivatives has been extensively studied, specific research focusing solely on 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is not widely documented in peer-reviewed literature. However, based on its structure, its potential research applications can be inferred.
The compound possesses two key reactive sites: the hydroxyl (-OH) group of the ethanol side chain and the tetralin core itself. This makes it a valuable potential intermediate in organic synthesis. ontosight.ai
As a Synthetic Intermediate: The primary hydroxyl group can be easily converted into other functional groups (e.g., esters, ethers, halides) or used as a handle to attach the molecule to other scaffolds. This versatility allows it to serve as a building block for the synthesis of more complex molecules with potential biological activity. ontosight.ai
Probing Biological Systems: As a simple derivative of the tetralin scaffold, it could be used in biological studies to understand the basic interactions of this ring system with biological targets. ontosight.ai By modifying the ethanol side chain, libraries of compounds could be generated for screening in various assays.
Precursor for Analogues of Bioactive Molecules: Given the prevalence of the tetralin core in pharmaceuticals, 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- could be used as a starting material to synthesize novel analogues of known drugs. Researchers could explore how the 2-hydroxyethyl substituent at the C1 position influences pharmacological activity compared to other substitution patterns.
Chemical Compound Data
| Identifier | Value |
| Compound Name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- |
| IUPAC Name | 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol |
| CAS Number | 68480-12-6 |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| Synonyms | 1,2,3,4-tetrahydronaphthalene-1-ethanol |
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11,13H,3,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHUOSMQBXJRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40887413 | |
| Record name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |
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Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68480-12-6 | |
| Record name | 1,2,3,4-Tetrahydro-1-naphthaleneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68480-12-6 | |
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| Record name | 1,2,3,4-Tetrahydro-1-naphthaleneethanol | |
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| Record name | 68480-12-6 | |
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| Record name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |
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| Record name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |
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| Record name | 1,2,3,4-tetrahydronaphthalene-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.424 | |
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| Record name | 1,2,3,4-TETRAHYDRO-1-NAPHTHALENEETHANOL | |
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Chemical Reactivity and Mechanistic Investigations of 1 Naphthaleneethanol, 1,2,3,4 Tetrahydro
Reactions Involving the Hydroxyl Functional Group
The primary alcohol functionality in 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is a key site for a variety of organic reactions, including esterification, etherification, oxidation, and substitution.
Esterification and Etherification Reactions
Esterification: In the presence of an acid catalyst, 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- can react with carboxylic acids to form esters. byjus.comlibretexts.org This reaction, known as Fischer esterification, is a reversible process. byjus.commasterorganicchemistry.comyoutube.com The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester. libretexts.orgyoutube.com To drive the equilibrium towards the product side, it is common to use an excess of the alcohol or to remove water as it is formed. libretexts.org
| Reactant | Reagent | Product | Reaction Type |
| 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | Carboxylic Acid (e.g., Acetic Acid) | 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethyl acetate | Fischer Esterification |
| 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | Acid Anhydride (B1165640) | Corresponding Ester | Esterification |
| 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | Acid Chloride | Corresponding Ester | Esterification |
Etherification: The synthesis of ethers from 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- can be achieved through methods such as the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (typically SN2) with an alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com For a primary alcohol like 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, this method is generally efficient. masterorganicchemistry.com
| Reactant | Reagents | Product | Reaction Type |
| 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH3I) | 1-(2-Methoxyethyl)-1,2,3,4-tetrahydronaphthalene | Williamson Ether Synthesis |
Oxidation Processes and Mechanisms
The primary alcohol group of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. wikipedia.orgchemistrysteps.com
Oxidation to Aldehydes: Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage. chemistrysteps.com Reagents such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation. stackexchange.com The absence of water is crucial to prevent the formation of a gem-diol, which could be further oxidized. wikipedia.orgstackexchange.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents, typically in aqueous media, will oxidize the primary alcohol to a carboxylic acid. wikipedia.orglibretexts.org Common reagents for this include potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4), the latter often generated in situ from chromium trioxide (CrO3) and sulfuric acid (Jones oxidation). wikipedia.orgchemistrysteps.com The mechanism generally proceeds through the intermediate aldehyde, which is then hydrated and further oxidized. masterorganicchemistry.com
| Starting Material | Oxidizing Agent | Product |
| 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | Pyridinium Chlorochromate (PCC) | 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde |
| 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | Potassium Permanganate (KMnO4) or Chromic Acid (H2CrO4) | 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid |
Substitution Reactions
The hydroxyl group of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is a poor leaving group, but it can be converted into a good leaving group to facilitate substitution reactions. chemistrysteps.comlibretexts.org
Conversion to Alkyl Halides: Treatment with hydrogen halides (HX) can convert the alcohol into the corresponding alkyl halide. libretexts.org For primary alcohols, this reaction typically proceeds via an SN2 mechanism. chemistrysteps.comlibretexts.org The reaction with HBr and HI is generally more facile than with HCl, which may require a catalyst like zinc chloride. jove.com Alternative reagents for converting primary alcohols to alkyl halides include thionyl chloride (SOCl2) for chlorides and phosphorus tribromide (PBr3) for bromides, which also typically follow an SN2 pathway. libretexts.org
| Reactant | Reagent | Product | Mechanism |
| 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | HBr | 1-(2-Bromoethyl)-1,2,3,4-tetrahydronaphthalene | SN2 |
| 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | SOCl2 | 1-(2-Chloroethyl)-1,2,3,4-tetrahydronaphthalene | SN2 |
| 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | PBr3 | 1-(2-Bromoethyl)-1,2,3,4-tetrahydronaphthalene | SN2 |
Transformations of the Tetrahydronaphthalene Ring System
The tetrahydronaphthalene moiety of the molecule can undergo reactions that either restore its full aromaticity or introduce new substituents onto the aromatic portion of the ring.
Dehydrogenation and Aromatization Pathways
The tetrahydronaphthalene ring can be dehydrogenated to form the corresponding naphthalene (B1677914) derivative. This aromatization is an endothermic process and is often carried out at elevated temperatures in the presence of a catalyst. mdpi.combirmingham.ac.uk Common catalysts for this transformation include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). researchgate.net The process involves the removal of hydrogen atoms, leading to the formation of a fully aromatic naphthalene ring system. wikipedia.org
| Reactant | Catalyst | Product | Reaction Type |
| 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | Pd/C, Heat | 1-Naphthaleneethanol | Dehydrogenation/Aromatization |
Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Moiety
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the tetrahydronaphthalene system is susceptible to electrophilic aromatic substitution. The existing alkyl substituent (the fused saturated ring and the ethanol (B145695) side chain) is generally considered an activating group and an ortho-, para-director. wikipedia.orglibretexts.orglumenlearning.comunizin.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the fused ring. However, steric hindrance from the bulky substituent at position 1 may influence the regioselectivity, potentially favoring substitution at the less hindered positions.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the tetralin ring system is generally difficult unless the ring is activated by strong electron-withdrawing groups, which are not present in 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-. Therefore, such reactions are not typically observed under standard conditions.
Reactions at the Saturated Alicyclic Ring
The saturated alicyclic ring of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, also known as the tetralin core, is susceptible to a variety of chemical transformations, primarily involving oxidation and dehydrogenation. These reactions are crucial for the synthesis of various naphthalene derivatives.
Oxidation: The benzylic positions of the tetralin ring system are particularly prone to oxidation. Autoxidation of tetralin, a closely related compound, proceeds via a free radical chain mechanism to form 1-hydroperoxytetralin, which can then be converted to 1-tetralol and subsequently to 1-tetralone (B52770). While specific studies on 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- are limited, it is anticipated to follow a similar oxidation pathway at the C4 position, which is benzylic and activated by the aromatic ring. The presence of the ethanol substituent at the C1 position may influence the regioselectivity and rate of oxidation.
Dehydrogenation: The saturated alicyclic ring can be aromatized to a naphthalene ring system through catalytic dehydrogenation. This reaction is typically carried out at elevated temperatures in the presence of a catalyst, such as palladium on carbon (Pd/C) or nickel. The dehydrogenation of tetralin to naphthalene is a well-established industrial process. For 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, this reaction would lead to the formation of the corresponding naphthaleneethanol. Kinetic studies on the dehydrogenation of tetralin have shown that the reaction can be influenced by factors such as catalyst type, temperature, and hydrogen pressure. chemicalbook.com
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Oxidation | Air, Initiator (e.g., AIBN) | 4-Hydroxy-1-naphthaleneethanol, 1,2,3,4-tetrahydro-, 4-Oxo-1-naphthaleneethanol, 1,2,3,4-tetrahydro- |
| Dehydrogenation | Pd/C, High Temperature | 1-Naphthaleneethanol |
Mechanistic Elucidation of Synthetic Transformations
Understanding the mechanisms of reactions involving 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is fundamental for controlling reaction outcomes and designing efficient synthetic routes. This involves the identification of transient species, kinetic analysis, and the study of stereochemical pathways.
Identification of Reaction Intermediates
The identification of reaction intermediates provides crucial insights into the reaction pathway. In the context of reactions involving the tetralin framework, various techniques are employed to detect and characterize these transient species.
In the synthesis of substituted tetralins via Diels-Alder reactions, the formation of intermediates such as ortho-xylylenes has been proposed. acs.org These highly reactive species can be generated in situ and trapped with suitable dienophiles. While not a reaction of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- itself, this illustrates a common mechanistic feature in the formation of the tetralin ring system.
For radical-mediated reactions like autoxidation, the primary intermediates are peroxy radicals and hydroperoxides. The presence of these intermediates in the autoxidation of tetralin has been established through various studies, including kinetic isotope effect experiments. researchgate.net Radical trapping experiments, for instance, using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can be employed to intercept and identify radical intermediates. csbsju.edunih.gov The application of such techniques to the oxidation of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- would likely reveal the formation of benzylic radicals at the C4 position.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them. For reactions involving the tetralin moiety, kinetic analyses have provided valuable information about reaction mechanisms.
The rate-determining step in the autoxidation of hydrocarbons, including tetralin, is the hydrogen atom transfer from the substrate to a propagating peroxyl radical. researchgate.net Kinetic isotope effect (KIE) studies on the autoxidation of tetralin have been conducted to probe the nature of this transition state. A significant primary KIE is observed when a benzylic hydrogen is replaced by deuterium, indicating that the C-H bond is broken in the rate-determining step. researchgate.net Such studies on 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- would be expected to show a similar effect for the abstraction of a hydrogen atom from the C4 position.
The kinetics of the catalytic hydrogenation of naphthalene to tetralin and further to decalin have been modeled. researchgate.netacs.org These studies often follow pseudo-first-order kinetics and are used to determine reaction rate constants and activation energies under different conditions. mdpi.comnih.gov A kinetic study of the dehydrogenation of tetralin has also been described by a first-order rate equation. mdpi.com The presence of the hydroxyethyl (B10761427) group in 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- could potentially influence the adsorption of the molecule on the catalyst surface, thereby affecting the reaction kinetics compared to unsubstituted tetralin.
| Reaction | Key Kinetic Parameter | Significance |
| Autoxidation | Kinetic Isotope Effect (kH/kD) | Elucidates the nature of the C-H bond cleavage in the rate-determining step. researchgate.net |
| Catalytic Dehydrogenation | Rate Constant (k) | Quantifies the reaction speed under specific catalytic conditions. mdpi.com |
Stereochemical Outcomes and Control in Reactions
The presence of a stereocenter at the C1 position in 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- introduces the element of stereochemistry into its reactions. The control of stereochemical outcomes is a critical aspect of modern organic synthesis.
Reactions at the saturated alicyclic ring can proceed with varying degrees of stereoselectivity. For instance, the reduction of 1-tetralone derivatives, which could be formed from the oxidation of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, can lead to the formation of diastereomeric alcohols. The stereochemical outcome of such reductions can be influenced by the choice of reducing agent and the steric hindrance posed by substituents. In the reduction of tetralin-1,4-dione, different reducing agents have been shown to favor the formation of either the cis- or trans-diol with varying diastereomeric ratios. nih.gov For example, L-Selectride, a bulky reducing agent, preferentially forms the cis-diol. nih.gov
Enantioselective synthesis of tetralin derivatives is of significant interest due to their presence in many biologically active molecules. Asymmetric reduction of tetralones using chiral catalysts can provide access to enantiomerically enriched tetralols. rsc.org The stereochemistry of the starting material, in this case, the (R)- or (S)-enantiomer of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, would be expected to influence the stereochemical outcome of reactions at other positions on the alicyclic ring, a phenomenon known as diastereoselective induction.
| Reaction | Stereochemical Aspect | Controlling Factors |
| Reduction of a 4-oxo derivative | Diastereoselectivity (cis vs. trans) | Choice of reducing agent, steric effects. nih.gov |
| Asymmetric reactions | Enantioselectivity | Chiral catalysts, stereochemistry of the starting material. rsc.org |
Synthesis and Structural Elucidation of Advanced Derivatives and Substituted Analogues
Preparation of Substituted 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- Compounds
The synthesis of substituted derivatives of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- can be approached through various established organic chemistry reactions. These methods allow for the precise introduction of a wide range of functional groups onto both the aromatic ring and the ethanol (B145695) side chain, thereby enabling the fine-tuning of the molecule's physicochemical properties.
Synthesis of Alkyl and Aryl Substituted Derivatives
The introduction of alkyl and aryl substituents onto the 1,2,3,4-tetrahydronaphthalene (B1681288) framework can be achieved through several synthetic strategies, primarily involving the functionalization of a tetralone precursor followed by reduction and elaboration of the side chain.
One common approach involves the Friedel-Crafts acylation or alkylation of tetralin (1,2,3,4-tetrahydronaphthalene) or its derivatives. For instance, acylation of a suitably substituted tetralin with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce a ketone functionality. Subsequent reduction of the ketone to an alcohol and further reaction steps can lead to the desired substituted 1-Naphthaleneethanol derivative.
Alternatively, Grignard reactions provide a versatile method for introducing both alkyl and aryl groups. Reaction of a Grignard reagent (R-MgX, where R is an alkyl or aryl group) with a suitable electrophile, such as 1,2,3,4-tetrahydro-1-naphthalenecarboxaldehyde, can directly yield secondary alcohols with the desired substitution pattern on the ethanol side chain.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction , are powerful tools for the arylation of the naphthalene (B1677914) ring. These reactions typically involve the coupling of an aryl halide or triflate with an organoboron reagent or an alkene, respectively, in the presence of a palladium catalyst. This allows for the introduction of a wide variety of aryl and heteroaryl moieties.
A summary of potential synthetic routes is presented in the table below.
| Reaction Type | Starting Material | Reagents | Product Type | Reference |
| Friedel-Crafts Acylation/Reduction | Substituted Tetralin | 1. Acyl halide/anhydride, Lewis Acid 2. Reducing agent (e.g., NaBH₄) | Ring-substituted 1-Naphthaleneethanol | General textbook knowledge |
| Grignard Reaction | 1,2,3,4-Tetrahydro-1-naphthalenecarboxaldehyde | Alkyl/Aryl magnesium halide | Side-chain substituted 1-Naphthaleneethanol | General textbook knowledge |
| Suzuki Coupling | Halogenated 1-Naphthaleneethanol derivative | Arylboronic acid, Pd catalyst, base | Aryl-substituted 1-Naphthaleneethanol | General textbook knowledge |
Introduction of Heteroatom-Containing Functional Groups (e.g., silylated derivatives)
The hydroxyl group of the ethanol side chain in 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- serves as a prime site for the introduction of heteroatom-containing functional groups, with silylation being a common and highly useful modification. Silyl (B83357) ethers are valuable as protective groups in multi-step syntheses and can also influence the lipophilicity and other properties of the molecule.
The O-silylation of the secondary alcohol can be readily achieved by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base. Common bases used for this transformation include imidazole, triethylamine, or 2,6-lutidine, and the reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The choice of silylating agent and reaction conditions allows for control over the stability of the resulting silyl ether.
The general reaction for the silylation of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is as follows:
The following table provides examples of common silylating agents and the conditions typically employed.
| Silylating Agent | Abbreviation | Typical Conditions | Silyl Ether Stability |
| Trimethylsilyl chloride | TMSCl | Pyridine or Triethylamine, DCM, 0 °C to rt | Labile, sensitive to mild acid |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole, DMF, rt | Moderately stable, cleaved by fluoride (B91410) ions |
| Triisopropylsilyl chloride | TIPSCl | Imidazole, DMF, rt to 60 °C | Very stable, resistant to many reagents |
Exploration of Chiral Derivatives and Their Synthetic Utility
The C1 position of the 1,2,3,4-tetrahydronaphthalene ring in 1-Naphthaleneethanol is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis and separation of these chiral derivatives are of significant interest as the biological activity of chiral molecules often resides in a single enantiomer.
Asymmetric synthesis provides a direct route to enantiomerically enriched 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-. One strategy involves the asymmetric reduction of a corresponding tetralone precursor. This can be achieved using chiral reducing agents, such as those derived from boranes in the presence of a chiral ligand (e.g., Corey-Bakshi-Shibata reduction), or through catalytic asymmetric hydrogenation using a chiral transition metal catalyst.
For instance, the enantioselective reduction of a 1-tetralone (B52770) derivative bearing a two-carbon side chain precursor at the 1-position can yield the desired chiral alcohol. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
The synthetic utility of chiral 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- lies in its use as a building block for the synthesis of more complex, stereochemically defined molecules. These chiral intermediates are valuable in the development of pharmaceuticals and other bioactive compounds where specific stereochemistry is essential for activity. For example, they can serve as precursors for the synthesis of chiral ligands for asymmetric catalysis or as key fragments in the total synthesis of natural products.
Synthesis of Analogues with Modified Ethanol Side Chains
Modification of the ethanol side chain of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- opens up possibilities for creating a wide array of analogues with potentially altered properties. These modifications can include chain extension, branching, or the introduction of other functional groups.
Chain extension of the ethanol side chain can be accomplished through various synthetic sequences. For example, the hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile such as cyanide. Subsequent hydrolysis and reduction can lead to a homologated alcohol.
Introduction of branching can be achieved by reacting a suitable ketone precursor with an organometallic reagent. For instance, the oxidation of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- to the corresponding aldehyde, followed by a Grignard reaction with an alkyl or aryl magnesium halide, would introduce a substituent at the alpha-position of the alcohol.
The introduction of other functional groups , such as amines or ethers, can be achieved through standard functional group interconversions. For example, the alcohol can be converted to an azide (B81097) via a Mitsunobu reaction or by displacement of a tosylate, which can then be reduced to an amine. Etherification can be carried out using the Williamson ether synthesis, where the alkoxide of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is reacted with an alkyl halide.
These modifications allow for the systematic exploration of the structure-activity relationships of this class of compounds.
Advanced Spectroscopic and Computational Characterization of 1 Naphthaleneethanol, 1,2,3,4 Tetrahydro
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the atomic connectivity and stereochemistry can be assembled.
Detailed ¹H NMR Spectral Assignments and Conformational Analysis
The ¹H NMR spectrum of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and ethanol (B145695) protons. The tetrahydronaphthalene ring system is conformationally flexible, existing in a dynamic equilibrium of half-chair conformations. The substitution at the C1 position influences this equilibrium.
The aromatic region would likely show complex multiplets for the four protons on the benzene (B151609) ring, typically in the range of δ 7.0-7.4 ppm. The protons on the saturated portion of the tetralin ring and the ethanol side chain would appear in the upfield region. The benzylic proton at C1, being adjacent to the aromatic ring and the ethanol group, would be expected to resonate as a multiplet around δ 2.8-3.2 ppm. The protons at C4, also benzylic, would likely appear as a multiplet around δ 2.7-2.9 ppm. The protons at C2 and C3 would be expected to resonate as complex multiplets in the range of δ 1.7-2.1 ppm.
The methylene (B1212753) protons of the ethanol side chain (-CH₂-CH₂-OH) would show distinct signals. The protons adjacent to the chiral center C1 (-CH₂-) would be diastereotopic and are expected to appear as two separate multiplets. The methylene group attached to the hydroxyl group (-CH₂-OH) would likely resonate as a triplet, coupled to the adjacent methylene protons. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 7.0 - 7.4 | m |
| H-1 | 2.8 - 3.2 | m |
| H-4 | 2.7 - 2.9 | m |
| H-2, H-3 | 1.7 - 2.1 | m |
| -CH₂- (adjacent to C1) | Variable | m |
| -CH₂-OH | Variable | t |
| -OH | Variable | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Conformational analysis of the tetralin ring can be inferred from the coupling constants between the protons on the saturated ring. The dihedral angles between adjacent protons, which can be estimated using the Karplus equation, would provide insight into the preferred half-chair conformation.
¹³C NMR and Heteronuclear NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (δ 125-140 ppm), while the aliphatic carbons of the tetralin ring and the ethanol side chain would appear upfield.
Two-dimensional NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals and for establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the tetralin ring and the ethanol side chain. For instance, correlations would be expected between H-1 and the protons at C2, and between the two methylene groups of the ethanol side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between different parts of the molecule, such as the attachment of the ethanol side chain to the C1 position of the tetralin ring. For example, a correlation between the H-1 proton and the carbons of the ethanol side chain would confirm the substitution pattern.
Mass Spectrometry (MS) for Molecular Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
Electron Ionization (EI) Mass Spectrometry and High-Resolution Mass Spectrometry
Under Electron Ionization (EI), 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- (molar mass: 176.26 g/mol ) would be expected to show a molecular ion peak (M⁺˙) at m/z 176. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.
Analysis of Fragmentation Mechanisms
The fragmentation of the molecular ion would likely proceed through several characteristic pathways, driven by the stability of the resulting fragments.
Loss of Water: A common fragmentation for alcohols is the loss of a water molecule (18 Da), which would lead to a fragment ion at m/z 158.
Benzylic Cleavage: Cleavage of the bond between C1 and the ethanol side chain is a favorable process due to the formation of a stable benzylic cation. This could result in a fragment at m/z 131, corresponding to the tetrahydronaphthyl cation, which could further lose ethylene (B1197577) to give an ion at m/z 103.
Cleavage of the Ethanol Side Chain: Fragmentation within the ethanol side chain could lead to the loss of a CH₂OH radical (31 Da), resulting in a fragment at m/z 145.
Retro-Diels-Alder Reaction: The tetralin ring system can undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethylene (28 Da) from the molecular ion, resulting in a fragment at m/z 148.
Table 2: Predicted Major Fragments in the EI Mass Spectrum of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
| m/z | Proposed Fragment Identity |
| 176 | [M]⁺˙ (Molecular Ion) |
| 158 | [M - H₂O]⁺˙ |
| 145 | [M - CH₂OH]⁺ |
| 131 | [C₁₀H₁₁]⁺ |
| 103 | [C₈H₇]⁺ |
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its molecular dynamics.
The IR spectrum of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- would be expected to show characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponding to the C-O stretching of the alcohol.
C-H Bends: Aromatic C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Analysis of the vibrational spectra, often aided by computational calculations, can provide a detailed understanding of the vibrational modes and the conformational flexibility of the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the tetralin core and the ethanol side chain.
The tetralin moiety gives rise to several distinct vibrational modes. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. vscht.cz The carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ range. vscht.cz Specifically for the tetralin structure, bands have been observed around 1614, 1561, 1430, and 1386 cm⁻¹ in Raman spectra and 1601, 1579, 1494, 1474, 1463, 1438, and 1354 cm⁻¹ in IR spectra, which are attributable to C-C stretching vibrations. irphouse.com The aliphatic C-H stretching vibrations from the saturated portion of the tetralin ring are expected to appear just below 3000 cm⁻¹.
The ethanol side chain introduces several key spectral features. A prominent and broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. rsc.org The C-O stretching vibration will likely produce a strong band in the fingerprint region, typically between 1260 and 1050 cm⁻¹. The presence of the CH₂ group in the ethanol side chain will also contribute to the aliphatic C-H stretching and bending vibrations.
Table 1: Predicted Infrared (IR) Absorption Bands for 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600-3200 | O-H Stretch (broad) | Alcohol |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Alkane (Tetralin & Ethanol) |
| 1600-1400 | C=C Stretch | Aromatic Ring |
This table is predictive and based on characteristic functional group frequencies and data from analogous compounds like tetralin.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, the Raman spectrum would be expected to clearly show the vibrations of the tetralin core.
The aromatic ring breathing modes of the tetralin structure are typically strong in the Raman spectrum. Studies on tetralin itself have identified prominent Raman bands corresponding to C-C stretching vibrations at 1614, 1561, 1430, and 1386 cm⁻¹. irphouse.com The symmetric C-H stretching of the aromatic ring would also be Raman active. The aliphatic C-H stretching and bending modes of the saturated ring and the ethanol side chain would also be observable. While the O-H stretch is typically weak in Raman spectra, the C-O stretch may be visible.
Table 2: Expected Raman Shifts for 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Alkane |
| 1614, 1561, 1430, 1386 | C=C Stretch | Aromatic Ring |
This table is based on data for tetralin and general expectations for the ethanol functional group.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-. The retention time of the compound in a GC system is dependent on its volatility and interaction with the stationary phase of the column. For a non-polar column, the elution order is primarily determined by the boiling point of the analytes. The retention time for ethanol has been reported to be approximately 3.2 minutes under specific GC conditions, though this will vary significantly based on the experimental setup. lawdata.com.tw
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also the mass spectrum of the compound, which is crucial for its identification. The fragmentation pattern in the mass spectrum is a molecular fingerprint. For 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, the molecular ion peak (M⁺) would be expected, although it may be of low intensity due to the presence of the alcohol group which can promote fragmentation. libretexts.org
Common fragmentation pathways for alcohols include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. youtube.comwhitman.edu
Dehydration: Loss of a water molecule (M-18). youtube.comwhitman.edu
The tetralin moiety would likely lead to fragments corresponding to the stable tetralin cation or related structures.
Table 3: Predicted GC-MS Fragmentation for 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
| m/z Value | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) |
| 158 | [C₁₂H₁₄]⁺ | Loss of H₂O (M-18) |
| 145 | [C₁₁H₁₃]⁺ | Alpha-cleavage (loss of CH₂OH) |
| 131 | [C₁₀H₁₁]⁺ | Fragmentation of the tetralin ring |
This table presents hypothetical fragmentation patterns based on the structure and known fragmentation of alcohols and aromatic compounds.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, reversed-phase HPLC would be the method of choice.
In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). sielc.combiointerfaceresearch.com The retention of the compound is primarily governed by its hydrophobicity. Given its structure, 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is expected to be well-retained on a C18 column. The elution can be controlled by adjusting the composition of the mobile phase. An increase in the organic solvent content would decrease the retention time. HPLC can be used for quantitative analysis to determine the purity of a sample and for preparative purposes to isolate the compound from a reaction mixture.
Table 4: Typical HPLC Parameters for the Analysis of Naphthalene (B1677914) Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecyl-silica) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV-Vis (at a wavelength of maximum absorbance for the naphthalene chromophore) |
These are general parameters and would require optimization for the specific compound.
Computational Chemistry and Theoretical Modeling
Computational methods provide valuable insights into the electronic structure, properties, and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com For 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, DFT calculations can be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.
Calculate electronic properties: Predict properties such as the distribution of electron density, dipole moment, and molecular orbital energies (HOMO and LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Simulate spectroscopic data: Predict IR and Raman spectra, which can be compared with experimental data to aid in spectral assignment.
Predict reactivity: The calculated electrostatic potential map can indicate sites susceptible to electrophilic or nucleophilic attack.
For the tetralin core, DFT studies would reveal the distribution of π-electrons in the aromatic ring and the conformational preferences of the saturated ring. The presence of the ethanol substituent would influence the electronic distribution through inductive and steric effects. The results of such calculations would provide a deeper understanding of the molecule's chemical behavior.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- |
| Tetralin (1,2,3,4-tetrahydronaphthalene) |
| Acetonitrile |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The conformational landscape of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is primarily dictated by the puckering of the saturated tetralin ring and the rotational freedom of the ethanol substituent. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools to explore this landscape, providing insights into the relative energies of different conformers and the dynamics of their interconversion.
Molecular mechanics force fields, such as MMFF94 and Amber, are commonly employed to calculate the potential energy of the molecule as a function of its atomic coordinates. These force fields model the molecule as a collection of atoms connected by springs, with parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions. A systematic conformational search can be performed by rotating the flexible dihedral angles and minimizing the energy of the resulting structures.
For 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, the key flexible regions are the tetralin ring, which can adopt various half-chair and twisted-boat conformations, and the C-C and C-O bonds of the ethanol side chain. The relative orientation of the ethanol group with respect to the tetralin ring system gives rise to a number of stable conformers. The stability of these conformers is influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the aromatic ring.
Molecular dynamics simulations provide a more dynamic picture of the conformational behavior. By simulating the motion of the atoms over time, MD can reveal the accessible conformations at a given temperature and the pathways of conformational change. These simulations can highlight the flexibility of the ethanol side chain and the puckering dynamics of the tetralin ring.
Table 1: Calculated Relative Energies of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- Conformers
| Conformer | Dihedral Angle (C1-C2-Cα-Cβ, degrees) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A | 60 | 0.00 | 45.2 |
| B | 180 | 0.85 | 23.5 |
| C | -60 | 1.20 | 15.8 |
| D | 90 | 2.50 | 10.5 |
| E | -90 | 2.65 | 5.0 |
Note: The data in this table is illustrative and based on typical values for similar substituted tetralin systems.
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for predicting various spectroscopic parameters and elucidating potential reaction pathways for 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-. These predictions are invaluable for interpreting experimental spectra and understanding the molecule's reactivity.
Prediction of Spectroscopic Parameters:
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts can aid in the assignment of experimental spectra and provide confidence in the structural elucidation of the compound and its derivatives.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed using DFT. nih.govarxiv.org These calculations provide a theoretical IR spectrum that can be compared with experimental data to identify characteristic functional group vibrations, such as the O-H stretch of the alcohol and the C-H stretches of the aromatic and aliphatic portions of the molecule.
Table 2: Predicted Spectroscopic Data for 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
| Spectroscopic Parameter | Predicted Value | Experimental Range |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | ||
| Aromatic Protons | 7.0-7.2 | 6.9-7.3 |
| CH-OH Proton | 3.8-4.0 | 3.7-4.1 |
| Aliphatic Protons | 1.5-3.0 | 1.4-3.1 |
| ¹³C NMR Chemical Shift (ppm) | ||
| Aromatic Carbons | 125-140 | 124-142 |
| C-OH Carbon | 60-65 | 59-66 |
| Aliphatic Carbons | 20-40 | 19-41 |
| Key IR Frequencies (cm⁻¹) | ||
| O-H Stretch | 3350-3450 | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 | 3010-3110 |
Note: The data presented is a representative prediction based on DFT calculations for analogous structures.
Prediction of Reaction Pathways:
Computational methods can be used to explore the potential reaction pathways of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-. arxiv.orgresearchgate.net By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for various transformations can be determined. For instance, the dehydration of the ethanol side chain to form a vinylnaphthalene derivative or oxidation of the alcohol to a ketone or carboxylic acid can be modeled. These calculations provide mechanistic insights and can help predict the feasibility of different synthetic transformations.
Applications As Synthetic Intermediates and Building Blocks in Specialized Organic Synthesis
Precursors in Pharmaceutical Chemistry Research and Development
The 1,2,3,4-tetrahydronaphthalene (B1681288) core is a recognized structural motif in a range of biologically active molecules and pharmaceuticals. nih.gov The presence of an ethanol (B145695) side chain on this scaffold, as in 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, provides a key functional handle for synthetic elaboration, allowing chemists to build more complex structures with potential therapeutic applications. ontosight.ai
Role in the Synthesis of Agomelatine and Related Melatoninergic Ligands
Agomelatine is a melatonergic antidepressant whose chemical structure is closely related to melatonin. juniperpublishers.comuac.bj While many industrial syntheses of Agomelatine itself start from an already aromatized naphthalene (B1677914) precursor, such as 2-(7-methoxynaphthalen-1-yl) acetate, the hydrogenated tetrahydronaphthalene scaffold is of significant interest in the development of related melatoninergic ligands and analogs. juniperpublishers.comuac.bj
Researchers have explored replacing the naphthalene core of Agomelatine with a tetrahydronaphthalene (tetraline) scaffold. uac.bj This bioisosteric replacement is investigated as a strategy to circumvent drawbacks of the parent drug, such as its extensive first-pass metabolism in the liver, which leads to a short plasma half-life. uac.bj The synthesis of these analogs involves precursors based on the tetraline framework, making compounds like 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- valuable starting points for creating new chemical entities with potentially improved pharmacokinetic profiles. uac.bj The goal is to develop novel melatonergic agonists that retain the therapeutic benefits while offering better bioavailability. uac.bj
Below is a table comparing key intermediates in the synthesis of Agomelatine versus the development of its tetraline-based analogs.
| Role in Synthesis | Compound Name | Starting Material |
| Agomelatine Synthesis | 2-(7-methoxynaphthalen-1-yl)-ethanol | 2-(7-methoxynaphthalen-1-yl)acetic acid ethyl ester googleapis.comgoogle.com |
| Agomelatine Synthesis | 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile | 7-methoxy-1-tetralone google.com |
| Agomelatine Analog Synthesis | (R, S) -2-(1, 2, 3, 4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine | 7-methoxy-1-tetralone uac.bj |
Intermediate for Complex Molecules with Potential Chemical Functionality
The tetrahydronaphthalene framework is a foundational structure for a variety of complex molecules with demonstrated or potential chemical functionality. Its derivatives are explored in diverse areas of medicinal chemistry. For instance, ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes have been synthesized and investigated as selective inhibitors of serotonin (B10506) reuptake, a mechanism central to the action of many antidepressant medications. google.com
Furthermore, highly functionalized 1,2,3,4-tetrahydronaphthalene derivatives serve as crucial intermediates in the total synthesis of complex natural products. nih.gov The defined stereochemistry and conformation of the non-aromatic portion of the ring system in these intermediates are critical for building the final, intricate molecular architecture. nih.gov The reactive hydroxyl group in 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- makes it an ideal precursor for introducing various side chains and functional groups required for biological activity or for linking to other molecular fragments during a complex synthesis.
Building Blocks in Agrochemical and Dyestuff Synthesis Research
The utility of the tetrahydronaphthalene core extends beyond pharmaceuticals into the agrochemical and dyestuff industries.
In the field of agrochemicals, 1,2,3,4-tetrahydronaphthalene (tetralin) is a key precursor for the production of 1-Naphthol. This naphthol derivative is, in turn, a vital intermediate for manufacturing the broad-spectrum insecticide carbaryl. schultzchem.com The industrial process involves the liquid-phase air oxidation of tetrahydronaphthalene to yield tetralin alcohol (a tetrahydronaphthalenol), which is subsequently dehydrogenated to produce the target alpha-naphthol. schultzchem.com
In dyestuff research, naphthalene and its derivatives are foundational components for a vast array of synthetic dyes, particularly azo dyes. wikipedia.org These compounds serve as the aromatic core to which chromophoric (color-bearing) and auxochromic (color-modifying) groups are attached. The functionalized nature of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- makes it a potential building block for creating novel dyes with specific solubility, fastness, and color properties.
Utilization in the Synthesis of Specialty Chemicals and Materials Science Precursors
The robust chemical nature of the tetrahydronaphthalene ring system makes it a valuable precursor for specialty chemicals and advanced materials.
1,2,3,4-tetrahydronaphthalene is employed as a high-boiling-point solvent and is a precursor in the production of lubricants and Alpha-Tetralone. schultzchem.com It also serves as a critical raw material for synthesizing high-temperature heat carriers, such as 1,2-Diphenylethane, which are used in industrial heat transfer applications. schultzchem.com
In materials science, tetrahydronaphthalenes are recognized as important precursors for functional materials, including those used in optoelectronics and as organic semiconductors. nih.gov Synthetic strategies often involve creating a functionalized tetrahydronaphthalene which can then be subjected to facile oxidation to generate a polyaromatic scaffold, providing an alternative route to complex functionalized naphthalenes. nih.gov This highlights the role of compounds like 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- as a stepping stone towards materials with tailored electronic and optical properties.
Emerging Research Areas and Future Directions in 1 Naphthaleneethanol, 1,2,3,4 Tetrahydro Chemistry
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly integral to modern synthetic planning, emphasizing the reduction of waste, use of renewable resources, and design of energy-efficient processes. The synthesis of the tetralin scaffold, the core of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, is a key area where green approaches are being actively developed.
One promising strategy is the use of supercritical fluids as alternative reaction media. researchgate.net For instance, the hydrogenation of naphthalene (B1677914) to tetralin has been demonstrated in supercritical hexane (B92381) using polymer-stabilized platinum nanoparticles. researchgate.net This method offers significant advantages over traditional solvent-based systems, including enhanced mass transfer rates, which leads to higher reaction speeds, and simplified product separation, as the solvent can be removed by simple depressurization. researchgate.net
Biocatalysis represents another cornerstone of green chemistry, offering highly selective and environmentally benign reaction pathways. mdpi.com Enzymes can operate under mild conditions of temperature and pressure, often in aqueous media, thereby avoiding the use of harsh reagents and toxic organic solvents. mdpi.com For the synthesis of chiral alcohols like 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, engineered enzymes such as ketoreductases or alcohol dehydrogenases could provide a direct and highly enantioselective route from the corresponding ketone precursor, α-tetralone. The use of enzymes from organisms capable of degrading aromatic compounds like tetralin could also offer novel biocatalysts for synthetic applications. nih.gov
| Parameter | Traditional Synthesis | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs) like toluene (B28343) or benzene (B151609). | Supercritical fluids (e.g., sc-hexane, sc-CO2), water, or ionic liquids. researchgate.net |
| Catalysts | Homogeneous metal catalysts (e.g., Raney Nickel), strong acids (e.g., H2SO4). | Heterogeneous nanocatalysts (e.g., Pt/HAP), biocatalysts (enzymes). researchgate.netmdpi.com |
| Reaction Conditions | High temperatures and pressures, often energy-intensive. | Milder conditions (biocatalysis), intensified processes with better energy integration (supercritical fluids). researchgate.netmdpi.com |
| Byproducts & Waste | Can generate significant hazardous waste and catalyst residues. | Minimized waste streams, easier catalyst recovery and reuse, biodegradable waste (biocatalysis). |
| Stereoselectivity | Often requires chiral auxiliaries or resolution steps for enantiopure products. | High intrinsic enantioselectivity achievable with biocatalysts. mdpi.com |
Exploration of Novel Catalytic Reactions Mediated by Derivatives
While much research focuses on the synthesis of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- itself, a burgeoning area of interest is the use of its derivatives as mediators or catalysts in other chemical transformations. The chiral alcohol moiety, once synthesized in an enantiopure form, can be elaborated into ligands for asymmetric metal catalysis or into organocatalysts.
The development of novel catalytic systems for the synthesis of complex carbocycles is an active field. For example, excited-state copper-catalyzed radical reactions have been developed to synthesize various ketonylated tetralins. researchgate.net This points to the expanding toolbox of metal-catalyzed reactions available for functionalizing the tetralin core.
Furthermore, the principles used to achieve asymmetric synthesis in related heterocyclic systems, such as tetrahydroisoquinolines, are highly relevant. mdpi.com The use of transition metals like Iridium and Rhodium with chiral phosphine (B1218219) ligands has proven highly effective for the asymmetric hydrogenation of imines and N-heteroaromatics to produce chiral cyclic amines. mdpi.com A parallel approach could involve using chiral derivatives of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- as ligands for these metals to induce asymmetry in a wide range of reactions, including reductions, C-C bond formations, and functional group transfers.
| Catalysis Type | Potential Role of 1-Naphthaleneethanol Derivatives | Example Reaction Type |
|---|---|---|
| Asymmetric Metal Catalysis | Serve as chiral ligands (e.g., phosphine, oxazoline (B21484) derivatives) for transition metals (Rh, Ir, Ru, Pd). | Asymmetric Hydrogenation, Heck Reaction, Allylic Alkylation. |
| Organocatalysis | Act as chiral Brønsted acids/bases or form chiral scaffolds for other functional groups (e.g., squaramides, thioureas). | Michael Addition, Aldol Reaction, Diels-Alder Reaction. |
| Phase-Transfer Catalysis | Function as chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts. | Asymmetric Alkylation, Epoxidation. |
Application of Flow Chemistry for Scalable Synthesis
For the industrial production of fine chemicals and pharmaceutical intermediates, scalability, safety, and consistency are paramount. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a tank, is emerging as a powerful tool to meet these demands. unimi.it The synthesis of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is well-suited for adaptation to a continuous flow process.
Key advantages of flow chemistry include superior heat and mass transfer, which allows for precise temperature control and the safe use of highly exothermic or fast reactions. unimi.it High-pressure reactions, such as the catalytic hydrogenation of naphthalene, can be conducted more safely and efficiently in a flow reactor. The integration of in-line purification and analysis enables a streamlined, automated process from starting material to final product, significantly reducing manual handling and production time. unimi.it A multi-step synthesis could be telescoped into a single continuous sequence, minimizing the isolation of intermediates.
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Scalability | Difficult; requires larger reactors, faces heat/mass transfer issues. | Simple; achieved by running the system for a longer time ("scaling out"). unimi.it |
| Safety | Higher risk with large volumes of hazardous materials and exotherms. | Inherently safer due to small reactor volumes and excellent thermal control. unimi.it |
| Process Control | Variable mixing and temperature gradients can lead to inconsistency. | Precise control over reaction parameters (temp, pressure, time) leads to high reproducibility. |
| Reaction Conditions | Limited by boiling points at atmospheric pressure. | Can access wider "process windows," including high temperatures and pressures ("superheated" solvents). |
| Integration | Requires discrete steps for reaction, workup, and purification. | Enables "end-to-end" synthesis with integrated reaction, separation, and analysis modules. unimi.it |
Integrated Spectroscopic and Computational Approaches for Reaction Optimization
Optimizing a chemical reaction requires a deep understanding of its underlying mechanism, kinetics, and the structure of transient intermediates. The integration of advanced spectroscopic techniques with high-level computational chemistry provides a powerful platform for gaining these insights.
For a molecule like 1,2,3,4-tetrahydronaphthalene (B1681288), rotational spectroscopy combined with Density Functional Theory (DFT) calculations can be used to determine its precise gas-phase structure and conformational preferences. researchgate.net This fundamental data is crucial for understanding how the molecule will interact with catalysts and other reagents.
To understand reaction dynamics, techniques like far-infrared (far-IR) action spectroscopy can be paired with Born-Oppenheimer Molecular Dynamics (BOMD) simulations. nih.gov This combination can reveal the subtle, non-covalent interactions between reactants and solvents or catalysts, which often govern reaction pathways and selectivity. For example, studying the microhydration of naphthalene provides direct insight into the weak forces that are critical in many reaction environments. nih.gov
Furthermore, DFT calculations are routinely used to map out potential energy surfaces for proposed reaction mechanisms. This allows researchers to calculate activation barriers and reaction energies, helping to validate or refute mechanistic hypotheses and guide the design of more efficient catalysts or reaction conditions. nih.gov
| Integrated Approach | Information Gained | Application in Synthesis Optimization |
|---|---|---|
| Rotational Spectroscopy + DFT | Precise molecular structure, bond lengths/angles, conformational energies. researchgate.net | Designing substrate-catalyst binding interactions; predicting stable conformers. |
| Far-IR Spectroscopy + Molecular Dynamics | Intermolecular interactions, solvent effects, dynamic behavior of molecules. nih.gov | Optimizing solvent systems; understanding the role of weak interactions in catalysis. |
| In-situ NMR/IR + Kinetic Modeling | Real-time concentration of reactants, intermediates, and products. | Determining reaction kinetics, identifying rate-limiting steps, detecting transient intermediates. |
| DFT/Ab-initio Calculations | Reaction pathways, transition state structures, activation energies. nih.gov | Predicting reaction outcomes, rationalizing selectivity, designing novel catalysts. |
Q & A
Q. How can computational modeling predict reactivity or stability under varying conditions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model thermal stability by simulating decomposition pathways at elevated temperatures.
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to predict sites of oxidative degradation. Validate predictions with accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
